molecular formula C9H9N3OS B2900957 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole CAS No. 354788-98-0

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole

Cat. No.: B2900957
CAS No.: 354788-98-0
M. Wt: 207.25
InChI Key: ZGPRLHRLIIDGSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing an oxygen atom and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of p-aminobenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization with methyl iodide to introduce the methylthio group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as succinate dehydrogenase, by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, ultimately affecting cellular functions .

Comparison with Similar Compounds

  • 2-Amino-5-phenyl-1,3,4-thiadiazole
  • 2-Amino-5-(4-methylphenyl)-1,3,4-thiadiazole
  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

Comparison: While these compounds share structural similarities with 2-Methylthio-5-p-aminophenyl-1,3,4-oxadiazole, they differ in their substituents and specific biological activities. The presence of the methylthio group in this compound imparts unique properties, such as enhanced lipophilicity and potential for specific enzyme inhibition .

Properties

IUPAC Name

4-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c1-14-9-12-11-8(13-9)6-2-4-7(10)5-3-6/h2-5H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGPRLHRLIIDGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(O1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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